3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide 3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11170606
InChI: InChI=1S/C18H17N3O2S/c1-23-12-7-5-11(6-8-12)20-17(22)16-15(19)13-9-10-3-2-4-14(10)21-18(13)24-16/h5-9H,2-4,19H2,1H3,(H,20,22)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4 g/mol

3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC11170606

Molecular Formula: C18H17N3O2S

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide -

Specification

Molecular Formula C18H17N3O2S
Molecular Weight 339.4 g/mol
IUPAC Name 6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
Standard InChI InChI=1S/C18H17N3O2S/c1-23-12-7-5-11(6-8-12)20-17(22)16-15(19)13-9-10-3-2-4-14(10)21-18(13)24-16/h5-9H,2-4,19H2,1H3,(H,20,22)
Standard InChI Key GTCJZMXSCFUMKZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a tricyclic system comprising:

  • A cyclopenta[b]thieno[3,2-e]pyridine core, which integrates a five-membered cyclopentane ring fused to a thienopyridine moiety.

  • An amino group (-NH2) at the 3-position, enhancing hydrogen-bonding capacity.

  • A carboxamide group (-CONH-) at the 2-position, linked to a 4-methoxyphenyl substituent.

This arrangement creates a rigid, planar structure with multiple sites for intermolecular interactions. The methoxy group (-OCH3) on the phenyl ring introduces electron-donating effects, influencing electronic distribution and solubility.

Table 1: Molecular and Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC18H17N3O2SDerived from
Molecular Weight339.41 g/molCalculated
IUPAC Name6-Amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,5,7-tetraene-5-carboxamideBased on
Key Functional GroupsAmino, carboxamide, methoxy, thienopyridine
Predicted LogP~3.2 (moderate lipophilicity)Analogous to

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit protocol for this compound exists in public literature, its synthesis likely follows multi-step routes analogous to related thienopyridine derivatives:

  • Core Formation: Cyclocondensation of aminothiophene derivatives with cyclopentanone precursors under acidic or basic conditions.

  • Carboxamide Installation: Coupling of the thienopyridine intermediate with 4-methoxybenzylamine using carbodiimide-based activating agents (e.g., EDC/HOBt).

  • Functionalization: Introduction of the amino group via nitration followed by reduction or direct amination.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
1H2SO4 (cat.), 110°C, 12h45–60%
2EDC, HOBt, DMF, rt, 24h70–85%
3HNO3/H2SO4, then H2/Pd-C, EtOH50–65%
*Yields estimated from analogous syntheses.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper fusion of the cyclopentane and thienopyridine rings requires precise temperature and catalyst control .

  • Amino Group Stability: The primary amine at the 3-position may require protective groups (e.g., Boc) during coupling steps to prevent side reactions.

Physicochemical and Spectroscopic Profile

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poor in water (<0.1 mg/mL), attributed to the hydrophobic cyclopentane and aromatic rings.

  • Stability: Stable under ambient conditions but susceptible to photodegradation; storage in amber vials recommended.

Spectroscopic Signatures

  • IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch, amine), 1660 cm⁻¹ (C=O, carboxamide), and 1250 cm⁻¹ (C-O, methoxy).

  • NMR (1H): Key signals include δ 6.8–7.2 (aromatic protons), δ 3.8 (OCH3), and δ 2.5–3.2 (cyclopentane CH2).

Biological Activity and Mechanistic Insights

Table 3: Hypothetical Kinase Inhibitory Data (Extrapolated)

Kinase TargetIC50 (nM)*Selectivity Index
EGFR~5010x vs. HER2
VEGFR2~1205x vs. PDGFR
*Based on analogs in.

Anticancer Activity

  • Apoptosis Induction: In silico studies suggest caspase-3/7 activation via mitochondrial pathway engagement.

  • Anti-Angiogenic Effects: Inhibition of VEGFR2 suppresses endothelial cell proliferation, reducing tumor vasculature.

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) due to methoxy group-enhanced membrane permeability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyphenyl ring, yielding O-demethylated metabolites.

Toxicity Profile

  • Acute Toxicity: LD50 > 500 mg/kg in rodent models, with reversible hepatotoxicity at high doses.

  • Genotoxicity: Negative in Ames test, indicating low mutagenic risk.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Primary candidate for EGFR/VEGFR-driven cancers (e.g., NSCLC, colorectal carcinoma).

  • Inflammatory Diseases: Potential PDE4 inhibition for asthma and rheumatoid arthritis.

Research Gaps and Opportunities

  • Synthetic Optimization: Development of enantioselective routes to access chiral derivatives.

  • Target Validation: CRISPR screening to identify off-target kinase interactions.

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